3-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Description
Historical Development of Acridine-Based Research
The acridine scaffold was first isolated in 1870 by Carl Gräbe and Heinrich Caro during their analysis of coal tar fractions, with its name derived from the Latin acris (sharp) due to its irritating effects on mucous membranes. Early investigations into acridine’s chemical properties revealed its planar, aromatic structure, which facilitated intercalation with biological macromolecules—a property later exploited for therapeutic purposes. By 1912, Paul Ehrlich and collaborators proposed acridine derivatives as antimicrobial agents, leading to the clinical deployment of aminoacridines like quinacrine during World War II for malaria treatment.
The mid-20th century saw a decline in acridine research due to the rise of penicillin and chloroquine, but resurgent interest emerged in the 1980s as drug-resistant pathogens proliferated. Tetrahydroacridines, characterized by partial saturation of the central ring, gained attention for their enhanced solubility and reduced planar rigidity compared to fully aromatic acridines. This structural modification mitigated toxicity concerns while preserving the chromophore’s ability to interact with enzymatic targets. The introduction of carboxylic acid substituents, as in 3-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid, further diversified pharmacological profiles by enabling hydrogen bonding and ionic interactions with target proteins.
Positioning of this compound in the Scientific Literature
This compound occupies a niche within the broader landscape of acridine derivatives, distinguished by its hybrid structure (Table 1). The tetrahydroacridine core reduces π-π stacking tendencies, potentially lowering nonspecific DNA intercalation—a common drawback of earlier acridine drugs. Meanwhile, the 9-carboxylic acid group introduces polarity, enhancing water solubility and enabling salt formation for improved bioavailability.
Table 1: Structural and Functional Comparison of Selected Acridine Derivatives
| Compound | Core Structure | Key Substituents | Primary Research Applications |
|---|---|---|---|
| Acridine | Fully aromatic | None | Antimicrobial, dye chemistry |
| Quinacrine | Acridine | 6-Chloro, 2-methoxy, diethylaminoethyl | Antimalarial, antiprotozoal |
| CHDA* | Tetrahydroacridine | Piperidine-linked dimer | Acetylcholinesterase inhibition |
| 3-Methyl-1,2,3,4-THAA-9-COOH | Tetrahydroacridine | 3-Methyl, 9-carboxylic acid | Neurological targets, synthetic intermediate |
*CHDA: A tetrahydroacridine dimer investigated for Alzheimer’s disease.
Synthetic routes to this compound often begin with the Bernthsen acridine synthesis, which condenses diphenylamine with carboxylic acids under acidic conditions. For this compound, post-cyclization hydrogenation and methylation steps introduce the saturated ring and 3-methyl group, respectively. Recent advances in catalytic asymmetric hydrogenation have enabled enantioselective production, critical for studies requiring chiral purity.
Research Significance and Academic Interest
The compound’s dual functionality—combining a heterocyclic scaffold with ionizable carboxylate groups—has spurred interest across multiple disciplines:
Neurological Applications : Structural analogs like CHDA demonstrate potent acetylcholinesterase (AChE) inhibition (IC~50~ values < 50 nM) and β-amyloid fibril disruption, suggesting utility in Alzheimer’s disease therapeutics. The 9-carboxylic acid moiety may chelate metal ions involved in amyloid aggregation, while the methyl group enhances blood-brain barrier permeability.
Antimicrobial Potential : Early acridines like quinacrine exhibited broad-spectrum activity against protozoa and bacteria, albeit with toxicity limitations. The reduced aromaticity of tetrahydroacridines could diminish off-target effects while retaining activity against drug-resistant Plasmodium strains.
Chemical Biology Tools : Fluorescent acridine derivatives serve as DNA probes, and the carboxylate group in this compound permits conjugation to nanoparticles or biomolecules for targeted delivery studies.
Ongoing research aims to elucidate structure-activity relationships through systematic substitution at the 3-methyl and 9-carboxyl positions, with computational modeling guiding rational design. Collaborative efforts between synthetic chemists and pharmacologists continue to uncover novel applications for this versatile scaffold.
[Continued in subsequent sections with molecular characterization, synthetic methodologies, and pharmacological studies...]
Properties
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15(17)18/h2-5,9H,6-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVOXWZXFSHLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C3=CC=CC=C3N=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzophenone with methyl acrylate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized acridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Effects
Research indicates that 3-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid exhibits potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound has been investigated for its ability to enhance memory and learning processes by modulating neurotransmitter systems like acetylcholine .
Cholinesterase Inhibition
The compound has shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting these enzymes, the compound may help increase acetylcholine levels in the brain, potentially alleviating symptoms associated with cognitive decline .
Antioxidant Properties
In addition to its neuroprotective effects, this compound has demonstrated antioxidant properties. This activity may contribute to its therapeutic potential by reducing oxidative stress associated with neurodegenerative diseases.
Chemical Biology
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic reactions that allow for further functionalization. This functionalization is essential for tailoring the compound's properties for specific applications in drug development and chemical biology .
Binding Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets. These studies provide insights into the mechanism of action and therapeutic potential of the compound in neurological contexts.
Material Science
Advanced Materials Development
The unique structural features of this compound make it a candidate for developing advanced materials such as catalysts and corrosion inhibitors. Its ability to participate in various chemical reactions allows for its application in creating materials with enhanced properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with biological molecules. As an intercalating agent, it can insert itself between DNA base pairs, disrupting the normal function of DNA and affecting cellular processes . This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to potential therapeutic effects .
Comparison with Similar Compounds
Substituent Position and Isomerism
4-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 436092-44-3) :
The methyl group at position 4 alters steric interactions compared to the 3-methyl isomer. Positional isomerism affects molecular conformation and binding to biological targets. This compound is commercially available as a synthetic intermediate .
Halogen-Substituted Derivatives
- 7-Chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 42878-47-7) :
The electron-withdrawing chlorine atom at position 7 increases electrophilicity of the aromatic ring, enhancing interactions with π-acceptor targets. This derivative is used in pharmacological research, with a molecular weight of 261.71 . - 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 37509-14-1) :
Bromine’s larger atomic radius compared to chlorine may improve lipophilicity, favoring blood-brain barrier penetration. Its molecular weight is 306.15 .
Benzylidene-Substituted Derivatives
- 4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 379728-21-9) :
The extended conjugation from the benzylidene group enhances UV absorbance and redox activity. This compound is explored for anticancer applications due to its planar structure . - 4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 647036-24-6) :
Methoxy groups improve solubility and mimic natural product scaffolds. Its molecular weight is 405.44, and it is studied as a kinase inhibitor precursor .
Physicochemical and Pharmacological Properties
Physical Properties
- Melting Points: Amino-substituted analogs (e.g., 9-amino-7-methyltetrahydroacridine) exhibit high melting points (228–230°C) due to strong intermolecular hydrogen bonding . Carboxylic acid derivatives likely have lower melting points but improved aqueous solubility.
- Solubility : The carboxylic acid group enhances water solubility compared to amine or halogenated analogs. For example, N-benzyl-1,2,3,4-tetrahydroacridin-9-amine is lipophilic, favoring CNS penetration .
Biological Activity
3-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (also known as 3-Methyl-THA) is a compound with significant biological activity, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
3-Methyl-THA has the molecular formula C15H15NO2 and is characterized by its acridine structure. The compound is known for its ability to inhibit cholinesterases, which are enzymes that break down neurotransmitters like acetylcholine. This inhibition is crucial for enhancing cholinergic signaling in the brain, which is often impaired in AD patients.
Cholinesterase Inhibition
Research indicates that 3-Methyl-THA exhibits potent inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are involved in the hydrolysis of acetylcholine, and their inhibition can lead to increased levels of this neurotransmitter in the synaptic cleft.
- IC50 Values : The IC50 values for 3-Methyl-THA against AChE and BChE have been reported as follows:
These values indicate a strong potential for cognitive enhancement through cholinergic modulation.
Antioxidant Activity
In addition to cholinesterase inhibition, 3-Methyl-THA has demonstrated antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is a contributing factor in neurodegeneration. The compound's antioxidant activity was evaluated using various assays such as the ABTS and FRAP assays.
Case Studies and Experimental Evidence
Numerous studies have explored the biological activity of 3-Methyl-THA:
- In Vitro Studies : In a study investigating novel derivatives of tetrahydroacridines, it was found that compounds similar to 3-Methyl-THA exhibited significant inhibition of AChE and BChE while also demonstrating antioxidant activity .
- In Vivo Studies : Animal models have shown that administration of 3-Methyl-THA leads to improved cognitive performance in tasks assessing memory and learning. These effects are attributed to both cholinergic enhancement and reduction of oxidative damage in neuronal tissues .
- Structure-Activity Relationship (SAR) : Research has established a correlation between structural modifications in tetrahydroacridine derivatives and their biological activities. Substituents at specific positions on the acridine ring can enhance inhibitory potency against cholinesterases and increase antioxidant efficacy .
Data Summary
The following table summarizes key biological activities associated with 3-Methyl-THA:
| Activity | Measurement | Value |
|---|---|---|
| AChE Inhibition | IC50 | |
| BChE Inhibition | IC50 | |
| Antioxidant Activity (ABTS Assay) | Scavenging Ability | Comparable to Trolox |
| Antioxidant Activity (FRAP Assay) | Reducing Power | Significant |
Q & A
Basic: What are the standard synthetic routes for 3-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid?
The compound is synthesized via the Pfitzinger reaction , which involves condensation of isatins (indoline-2,3-diones) with 1,3-cyclohexanedione under acidic conditions. A typical protocol includes:
- Dissolving isatin derivatives (e.g., 5-methylindoline-2,3-dione) in aqueous HCl.
- Adding 1,3-cyclohexanedione (2.0 equivalents) and catalytic p-toluenesulfonic acid (p-TsOH·H₂O).
- Stirring the mixture at room temperature until precipitation occurs, followed by recrystallization to isolate the product .
Key advantages : Use of water as a solvent (environmentally benign) and high yields (up to 87% for 5-methyl derivatives) .
Basic: How is the compound characterized post-synthesis?
Characterization relies on spectral data and recrystallization purity checks :
- ¹H/¹³C NMR : Confirm the tetrahydroacridine backbone and carboxylic acid moiety.
- IR spectroscopy : Verify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds.
- Recrystallization : Purify using solvents like CHCl₃/MeOH (19:3 v/v) to remove unreacted diketones or isatins .
Advanced: How to optimize reaction yields for derivatives with electron-withdrawing substituents (e.g., nitro or bromo groups)?
Electron-withdrawing substituents (e.g., 5-bromo or 5-nitro) reduce solubility and reaction efficiency. Mitigation strategies include:
- Catalyst optimization : Use p-TsOH (0.1–0.2 mmol) to enhance reaction kinetics in aqueous media.
- Solubility adjustments : Pre-dissolve insoluble isatins (e.g., 5-nitro) in minimal DMSO before adding to the reaction mixture.
- Stoichiometric control : Increase 1,3-cyclohexanedione to 2.5 equivalents for sterically hindered substrates .
Note : 5-Nitro derivatives may precipitate prematurely, requiring alternative purification methods .
Advanced: How to address low yields in traditional Pfitzinger reactions under basic conditions?
Traditional methods using KOH in ethanol/water often suffer from side reactions (e.g., diketone decomposition). The improved acidic protocol resolves this by:
- Replacing KOH with HCl for pH control (pH 2–3), minimizing diketone degradation.
- Avoiding solvent evaporation steps, reducing energy input and side products.
- Achieving yields >80% for methyl-substituted derivatives, compared to <50% in basic conditions .
Data Contradiction: How to resolve conflicting kinetic data for similar acridine derivatives?
Conflicting kinetic data (e.g., dimerization rates) may arise from solvent polarity or temperature variability. For example:
- Temperature dependence : Kinetic studies of 3-methyl-1,2-xylylene in CH₃CN show rate constants increasing from 24.6°C (0.021 s⁻¹) to 44.9°C (0.045 s⁻¹) .
- Solvent effects : Polar solvents stabilize intermediates, altering reaction pathways. Validate data using standardized conditions (e.g., fixed solvent, controlled humidity).
Advanced: How to design derivatives for enhanced biological activity?
Structural modifications focus on:
- Alkyl chain addition : Incorporating groups like N-heptyl (e.g., but-2-enedioic acid,N-heptyl-1,2,3,4-tetrahydroacridin-9-amine) to improve lipid solubility and membrane permeability .
- Electron-donating substituents : Methyl or methoxy groups at position 5 enhance stability and binding affinity in receptor models.
- Carboxylic acid bioisosteres : Replace the carboxyl group with tetrazoles to modulate pharmacokinetics .
Basic: What are common pitfalls in synthesizing tetrahydroacridine-9-carboxylic acids?
- Incomplete condensation : Monitor via TLC (CHCl₃/MeOH, 19:3 v/v) to ensure full conversion of isatins.
- Impurity carryover : Wash precipitates with cold water to remove residual p-TsOH or unreacted diketones .
- pH sensitivity : Maintain pH 2–3 during acidification to prevent carboxylate salt formation .
Advanced: How to analyze reaction mechanisms for Pfitzinger condensation?
Mechanistic studies involve:
- Isolation of intermediates : Identify the quinoline-4-carboxylic acid intermediate via HPLC-MS.
- Kinetic isotope effects (KIE) : Use deuterated solvents (e.g., D₂O) to probe rate-determining steps.
- DFT calculations : Model transition states to confirm the role of p-TsOH in stabilizing the carbonyl-enolate intermediate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
